3-[(Methoxymethoxy)methyl]phenylboronic acid
Description
3-[(Methoxymethoxy)methyl]phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted at the meta position with both a boronic acid (-B(OH)₂) group and a (methoxymethoxy)methyl (-CH₂-O-CH₂-OCH₃) substituent. This compound is characterized by its unique ether-containing side chain, which imparts distinct electronic and steric properties. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, drug delivery systems (via diol-binding interactions), and sensor technologies .
Properties
IUPAC Name |
[3-(methoxymethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-13-7-14-6-8-3-2-4-9(5-8)10(11)12/h2-5,11-12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPFYESOWAUMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methoxymethoxy)methyl]phenylboronic acid typically involves the protection of the phenol group followed by the introduction of the boronic acid functionality. One common method includes the following steps:
Protection of the phenol group: The phenol group is protected using methoxymethyl chloride in the presence of a base such as sodium hydride to form the methoxymethoxy derivative.
Borylation: The protected phenol is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. Key reaction parameters include:
| Reaction Partner | Catalyst System | Base | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Aryl halides (e.g., bromo-oxazolidinones) | Pd(PPh₃)₄ or Pd(OAc)₂ with ligands | Na₂CO₃, K₃PO₄ | 80–100°C, 16–24 h in THF/water | 55–90% |
-
The MOM group remains stable under typical Suzuki conditions (aqueous base, elevated temperatures) .
-
Steric effects from the MOM-methyl substituent may require optimized catalysts (e.g., Pd₂(dba)₃ with bulky phosphines) for hindered substrates .
Protection/Deprotection Chemistry
The MOM group serves as a transient protective moiety, enabling selective transformations:
Cleavage Reactions
Stability Profile
Comparative Reactivity
Compared to unsubstituted phenylboronic acid, the MOM-methyl group:
-
Introduces steric hindrance , marginally slowing coupling kinetics with bulky electrophiles .
-
Does not interfere with boronic acid’s capacity for transmetallation in Pd-catalyzed reactions .
This compound’s dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for antibiotics and kinase inhibitors requiring protected phenolic groups .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3-[(Methoxymethoxy)methyl]phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction allows for the synthesis of biaryl compounds and other complex organic molecules, making it essential in pharmaceutical development and materials science. The compound's ability to participate in these reactions enhances the efficiency and selectivity of synthetic pathways.
| Reaction Type | Product Type | Key Features |
|---|---|---|
| Suzuki-Miyaura | Biaryl compounds | Mild reaction conditions, low toxicity |
| Oxidation | Phenol derivatives | Versatile oxidation states |
| Substitution | Various substituted phenylboronic acids | Broad applicability in organic synthesis |
Medicinal Chemistry
Drug Development
this compound is investigated for its potential use in drug development, particularly as a boron-containing agent in therapies like Boron Neutron Capture Therapy (BNCT) for cancer treatment. Its ability to form reversible covalent bonds with diols allows for targeted enzyme inhibition, which is advantageous in designing specific inhibitors for therapeutic applications.
Case Study: Enzyme Inhibition
Research has demonstrated that boronic acids can effectively inhibit serine proteases by forming stable boronate esters with the active site serine residue. This mechanism has been exploited to create selective inhibitors that could lead to new cancer treatments.
Material Science
Advanced Materials Production
The compound is utilized in creating advanced materials, including polymers and nanomaterials. Its unique properties allow it to serve as a building block for functional materials that exhibit stimuli-responsive behavior or enhanced electronic properties.
| Material Type | Application Area | Characteristics |
|---|---|---|
| Polymers | Electronics | Enhanced conductivity and stability |
| Nanomaterials | Energy storage | Improved performance compared to traditional materials |
Analytical Chemistry
Molecular Recognition and Sensing
this compound plays a significant role in analytical chemistry through its interactions with diols, making it useful for developing sensors. These sensors can detect glucose levels, which is particularly beneficial in diabetes management.
Case Study 1: Boron Neutron Capture Therapy
A study highlighted the effectiveness of boron-containing compounds like this compound in BNCT, where they selectively target tumor cells upon neutron irradiation. This targeted approach minimizes damage to surrounding healthy tissues.
Case Study 2: Enzyme Inhibitors
Research published in high-impact journals has shown that derivatives of this compound exhibit potent inhibitory effects on various enzymes involved in metabolic pathways, paving the way for new drug candidates.
Mechanism of Action
The mechanism of action of 3-[(Methoxymethoxy)methyl]phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.
Comparison with Similar Compounds
The following analysis compares 3-[(Methoxymethoxy)methyl]phenylboronic acid with structurally or functionally related phenylboronic acids.
Structural and Electronic Comparisons
Table 1: Key Properties of Selected Phenylboronic Acids
*Estimated based on substituent effects; electron-donating groups raise pKa compared to electron-withdrawing substituents.
Key Observations
Electronic Effects: The (methoxymethoxy)methyl group is electron-donating due to oxygen lone pairs, raising the pKa (~9.5–10.5) compared to electron-withdrawing groups like -OCF₃ (pKa ~8.0) . The methoxycarbonyl group (-COOCH₃) in 3-methoxy-4-(methoxycarbonyl)phenylboronic acid introduces electron-withdrawing effects, lowering the pKa (~8.5) and enhancing electrophilicity for cross-coupling reactions .
This may reduce reaction yields in sterically demanding coupling partners .
Solubility: The ether-rich substituent enhances lipophilicity, improving solubility in organic solvents (e.g., THF, DCM) but reducing aqueous solubility compared to hydrophilic analogs like 3-aminophenylboronic acid .
Functional Comparisons
Suzuki-Miyaura Cross-Coupling Reactions
- This compound : Moderate reactivity due to electron-donating effects; suitable for couplings with electron-deficient aryl halides. Steric bulk may limit efficiency with ortho-substituted partners .
- 3-Trifluoromethoxyphenylboronic acid : Higher reactivity (lower pKa) enables efficient coupling with electron-rich aryl halides. Demonstrated utility in synthesizing fluorinated biaryl motifs .
- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid : The electron-withdrawing ester group enhances reactivity, making it effective in carbonylative Suzuki reactions .
Antibacterial Activity
- 3-Trifluoromethoxyphenylboronic acid: Exhibits notable antibacterial activity, attributed to the -OCF₃ group’s electronegativity and membrane permeability .
- This compound: No direct evidence of antibacterial activity; its electron-donating substituent may reduce membrane interaction compared to -OCF₃ analogs.
Biological Activity
3-[(Methoxymethoxy)methyl]phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound features a boronic acid functional group attached to a phenyl ring that is further substituted with a methoxymethoxy group. This unique structure enhances its reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis.
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for enzyme inhibition and drug development. The boronic acid moiety can interact with molecular targets through the formation of boronate esters, which modulate the activity of enzymes and proteins involved in various biological pathways.
1. Enzyme Inhibition
Research indicates that boronic acids, including this compound, can act as enzyme inhibitors. They are particularly noted for their ability to inhibit serine proteases and other enzymes that possess diol-containing substrates. This inhibition can be exploited in therapeutic contexts, such as targeting cancerous cells or pathogenic bacteria.
2. Drug Development
The compound has been investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment modality that utilizes boron-containing compounds to enhance the effects of neutron irradiation on tumor cells. Its ability to selectively accumulate in cancerous tissues makes it a candidate for further development in oncological therapies.
3. Biomolecular Recognition
Due to its affinity for polyhydroxy compounds, this compound can be utilized in drug delivery systems. It can form complexes with carbohydrates and other biomolecules, allowing for targeted delivery and controlled release of therapeutic agents .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other phenylboronic acids:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 3-Methoxyphenylboronic Acid | Contains one methoxy group | Moderate enzyme inhibition |
| 4-Methoxyphenylboronic Acid | Contains one methoxy group at para position | Similar enzyme inhibition profile |
| 2-Methoxyphenylboronic Acid | Contains one methoxy group at ortho position | Less selective compared to others |
| This compound | Additional methoxymethoxy group enhances sterics | Enhanced selectivity and reactivity |
The presence of the methoxymethoxy group in this compound provides distinct steric and electronic properties that influence its reactivity and selectivity compared to other derivatives .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific serine protease involved in cancer progression. The IC50 value was determined through enzyme assays, indicating potent inhibitory activity at low concentrations.
Case Study 2: Drug Delivery
In another investigation, the compound was incorporated into a nanoparticle formulation designed for targeted drug delivery. The results showed enhanced accumulation in tumor tissues compared to conventional delivery methods, highlighting its potential for improving therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-[(Methoxymethoxy)methyl]phenylboronic acid, and how can reaction efficiency be optimized?
Q. How should researchers characterize and validate the purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and goggles. Use N95 respirators if handling powders to avoid inhalation .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .
- Storage: Store in amber vials under nitrogen at 2–8°C to prevent hydrolysis/oxidation. Monitor stability via periodic HPLC .
Advanced Research Questions
Q. How does the methoxymethoxy (MOM) group influence Suzuki-Miyaura coupling efficiency compared to other protecting groups?
Methodological Answer:
Q. What strategies mitigate hydrolysis of this compound in aqueous solutions?
Q. How can contradictions in binding affinity data with diol-containing biomolecules (e.g., sialic acids) be resolved?
Methodological Answer:
- pH-Dependent Binding: Perform titration experiments (pH 2–12) to identify optimal binding conditions. At pH >8, boronic acids preferentially bind glycerol diols (C7/C8 of sialic acid), while α-hydroxycarboxylate interactions dominate at lower pH .
- Competitive Assays: Use isothermal titration calorimetry (ITC) with competing ligands (e.g., glucose, galactose) to quantify selectivity .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) ortho to boron to enhance Lewis acidity and binding strength .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
